5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1797573-17-1
VCID: VC3199686
InChI: InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
SMILES: C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl
Molecular Formula: C8H13Cl3N4
Molecular Weight: 271.6 g/mol

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

CAS No.: 1797573-17-1

Cat. No.: VC3199686

Molecular Formula: C8H13Cl3N4

Molecular Weight: 271.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride - 1797573-17-1

Specification

CAS No. 1797573-17-1
Molecular Formula C8H13Cl3N4
Molecular Weight 271.6 g/mol
IUPAC Name 5-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Standard InChI Key GIYVMHBKLMTYFX-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl
Canonical SMILES C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride belongs to the class of heterocyclic compounds containing a pyrimidine core with a piperazine substituent. The compound features a chlorine atom at the 5-position of the pyrimidine ring, creating a reactive site for further functionalization. The dihydrochloride salt form enhances its solubility in polar solvents, making it more amenable to biological testing and pharmaceutical formulation.

The molecular formula of the compound is C8H11ClN4·2HCl, with a molecular weight that can be calculated by combining the weights of the free base (similar to the related compound in the search results with MW 198.65 g/mol) plus the weight of two HCl molecules. The structure consists of a planar pyrimidine ring connected to a piperazine moiety, which adopts a chair conformation, creating a three-dimensional arrangement that influences its binding capabilities with biological targets.

Physical Properties

The compound typically appears as a crystalline solid with high melting points, characteristic of hydrochloride salts. While specific data for this exact compound is limited, related pyrimidine derivatives with similar structural features exhibit melting points in the range of 128-152°C . The dihydrochloride salt form significantly enhances water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical formulation processes.

Spectroscopic Profile

Spectroscopic analysis of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride and related compounds reveals distinctive patterns that aid in structural confirmation. Infrared spectroscopy typically shows characteristic absorption bands around 1560 cm⁻¹ corresponding to C=C stretching in the pyrimidine ring . In proton NMR spectroscopy, the piperazine moiety typically displays two triplets at approximately δ 3.06-3.08 and δ 3.75 ppm, corresponding to the two sets of equivalent methylene groups in the piperazine ring. The pyrimidine proton generally appears as a singlet at around δ 8.44 ppm .

Synthesis Methodologies

General Synthetic Routes

The synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride typically involves a nucleophilic aromatic substitution reaction between a suitably substituted chloropyrimidine and piperazine, followed by acid-mediated salt formation. This approach exploits the electrophilic nature of halogen-substituted pyrimidines at positions activated by the electron-withdrawing effects of the ring nitrogen atoms.

Drawing from methodologies used for analogous compounds, a typical synthetic pathway begins with a dichloropyrimidine precursor, which undergoes selective substitution at the more reactive 4-position with piperazine, followed by conversion to the dihydrochloride salt using hydrochloric acid in an appropriate solvent such as dioxane .

Detailed Synthetic Procedure

Based on procedures for similar compounds, the synthesis can be outlined as follows:

  • Reaction of 4,5-dichloropyrimidine with 1.0-1.1 equivalents of piperazine in the presence of a base such as triethylamine

  • Purification of the free base intermediate

  • Treatment with hydrochloric acid in dioxane at controlled temperature (0-5°C)

  • Isolation and purification of the dihydrochloride salt

For example, in the synthesis of related compounds, the reaction mixture of the chloropyrimidine derivative and piperazine is typically stirred at 25-30°C for 16 hours to ensure complete substitution . The progress of the reaction can be monitored using thin-layer chromatography or liquid chromatography-mass spectrometry techniques.

Purification Techniques

Purification of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride generally involves recrystallization from appropriate solvents such as ethanol or isopropanol. For related compounds, filtration of the reaction mixture followed by recrystallization has been shown to yield products with purities exceeding 95% . Column chromatography using silica gel as the stationary phase and an appropriate solvent system can also be employed for purification of the free base prior to salt formation.

CompoundStructural FeaturesBinding Affinity (nM)Activity Profile
Reference Compound APiperazine + Pyrimidine50Antidepressant
Reference Compound BChloropyrimidine + Piperazine30Antidepressant/Anxiolytic
5-Chloro-4-(piperazin-1-yl)pyrimidine derivativesChloropyrimidine at position 5 + Piperazine25-40 (estimated)Potential antidepressant

Structure-Activity Relationships

Impact of Chlorine Substitution

The presence of a chlorine atom at the 5-position of the pyrimidine ring significantly influences the biological activity of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride. This substitution alters the electron distribution within the pyrimidine ring, affecting its interactions with biological targets. Additionally, the chlorine atom enhances lipophilicity, potentially improving membrane penetration and bioavailability.

Studies on analogous compounds have demonstrated that halogen substitution at the 5-position of pyrimidine derivatives can enhance potency against various cancer cell lines . The increased lipophilicity also contributes to improved blood-brain barrier penetration, which is crucial for CNS-active compounds.

Role of the Piperazine Moiety

The piperazine ring in 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride serves as a versatile pharmacophore that can interact with multiple biological targets. Its basic nitrogen atom can form hydrogen bonds with acidic residues in receptor binding sites, while the ring conformation provides a specific spatial arrangement that can influence selectivity for different receptors.

In related compounds, the piperazine moiety has been shown to enhance binding to serotonin receptors, contributing to antidepressant activity. Furthermore, the presence of the piperazine ring creates opportunities for additional functionalization, allowing for the development of derivatives with enhanced or targeted biological activities.

Comparative Analysis with Related Compounds

Comparing 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride with structurally similar compounds provides valuable insights into structure-activity relationships. Table 2 presents a comparison of key properties and activities observed in related compounds, highlighting the influence of specific structural features.

Table 2: Comparative Analysis of Pyrimidine Derivatives with Piperazine Substituents

CompoundPosition of ChlorineAdditional SubstituentsBiological ActivityPotency
5-Chloro-4-(piperazin-1-yl)pyrimidine5-positionNoneMultiple potential activitiesTo be determined
5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine2,5-positionsBromine at 5-positionAnticancer, AntimicrobialModerate to high
2-Chloro-4-(piperazin-1-yl)pyrimidine2-positionNoneCNS activityModerate
5-Chloro-2-(piperazin-1-yl)pyrimidine5-positionNone (different position)Varied biological activitiesVariable

Research Applications

Pharmaceutical Research

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride serves as a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. The compound's reactive chlorine substituent provides a convenient handle for further functionalization, enabling the creation of diverse chemical libraries for biological screening.

In drug discovery programs, this compound and its derivatives can be explored for various therapeutic applications, including:

  • Development of novel anticancer agents targeting specific cellular pathways

  • Creation of new antimicrobial compounds to address antibiotic resistance

  • Exploration of new treatments for neuropsychiatric disorders leveraging the CNS activity of piperazine-containing compounds

Synthesis of Advanced Materials

Beyond pharmaceutical applications, 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride can serve as a building block for the synthesis of advanced materials with specialized properties. The pyrimidine core provides rigidity and planarity, while the piperazine moiety introduces flexibility and additional functionalization sites.

Potential applications in materials science include:

  • Development of new organic electronic materials

  • Creation of selective sensors for chemical or biological analytes

  • Synthesis of coordination polymers through metal complexation

Probe Development for Biological Studies

The structural features of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride make it suitable for development as a molecular probe for investigating biological systems. The reactive chlorine substituent allows for attachment of various reporter groups such as fluorophores or affinity tags, enabling visualization or isolation of target biomolecules.

Such chemical probes can be valuable tools for:

  • Identifying protein binding partners

  • Studying receptor-ligand interactions

  • Investigating drug metabolism and distribution

Future Research Directions

Structure Optimization

Future research on 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride could focus on structural optimization to enhance specific biological activities. Potential modifications include:

  • Substitution of the chlorine atom with other halogens or functional groups to modulate lipophilicity and electronic properties

  • Functionalization of the piperazine nitrogen to create more complex derivatives with enhanced target selectivity

  • Introduction of additional substituents on the pyrimidine ring to explore different binding modes with biological targets

Systematic exploration of these modifications, guided by computational modeling and biological testing, could lead to the development of compounds with improved therapeutic profiles.

Expanded Biological Evaluation

Comprehensive biological evaluation of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride and its derivatives represents an important direction for future research. This should include:

  • Broad spectrum anticancer screening against diverse cell lines to identify potential selective activity

  • Antimicrobial testing against a panel of pathogenic bacteria, including drug-resistant strains

  • Evaluation of central nervous system effects through receptor binding studies and behavioral models

  • Investigation of potential anti-inflammatory or immunomodulatory properties

Such extensive biological characterization would provide valuable insights into the full therapeutic potential of this compound class.

Mechanism of Action Studies

Elucidating the precise mechanisms of action for the biological activities of 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride represents a critical area for future investigation. Potential approaches include:

  • Proteomics studies to identify protein targets

  • Genomic and transcriptomic analyses to understand effects on gene expression

  • Structural biology techniques to characterize binding interactions with target proteins

  • Computational simulations to predict molecular interactions

A deeper understanding of these mechanisms would facilitate rational design of improved derivatives and identify optimal therapeutic applications.

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